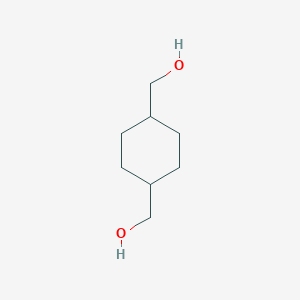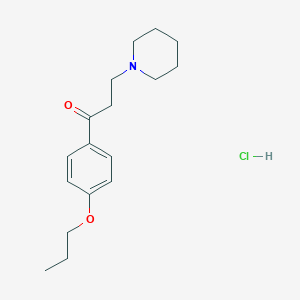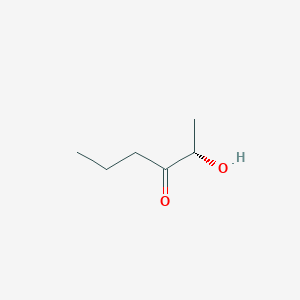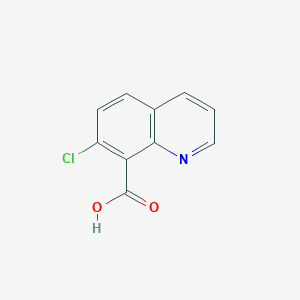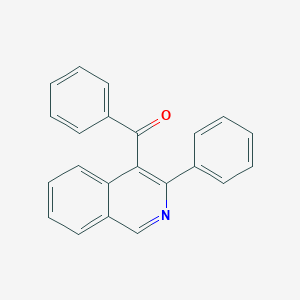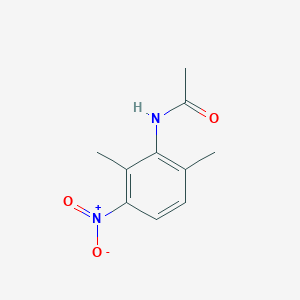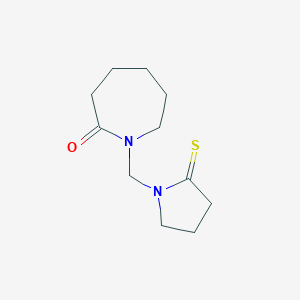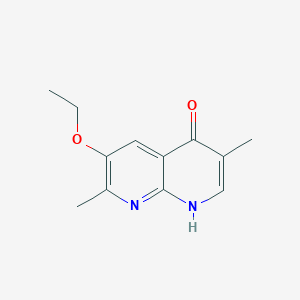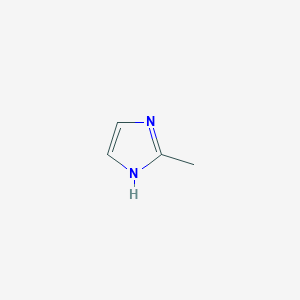![molecular formula C22H20N7O11P B133681 [3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl bis(4-nitrophenyl) phosphate CAS No. 142629-84-3](/img/structure/B133681.png)
[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl bis(4-nitrophenyl) phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl bis(4-nitrophenyl) phosphate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as AMPPNP and is a non-hydrolyzable analog of ATP. It is a potent activator of many ATP-dependent enzymes and has been used in various biochemical and physiological studies.
Mécanisme D'action
AMPPNP is a non-hydrolyzable analog of ATP, which means that it cannot be broken down by enzymes that normally hydrolyze ATP. This property makes AMPPNP a potent activator of ATP-dependent enzymes. AMPPNP binds to the active site of these enzymes and induces a conformational change that leads to their activation.
Effets Biochimiques Et Physiologiques
AMPPNP has been shown to have a number of biochemical and physiological effects. It has been shown to activate ATP-dependent enzymes such as myosin ATPase, DNA polymerase, and RNA polymerase. It has also been shown to stimulate the release of neurotransmitters in the brain and to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using AMPPNP in lab experiments is its ability to activate ATP-dependent enzymes. This property makes it a valuable tool in studying various biochemical and physiological processes. However, one of the limitations of using AMPPNP is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Orientations Futures
There are several future directions for research on AMPPNP. One area of research is the development of new analogs of AMPPNP that have improved properties such as increased stability and reduced toxicity. Another area of research is the study of the potential therapeutic applications of AMPPNP, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is a need for further research to understand the mechanism of action of AMPPNP and its effects on various biological processes.
Méthodes De Synthèse
The synthesis of AMPPNP is a complex process that involves multiple steps. One of the most commonly used methods for synthesizing AMPPNP is the reaction of 2',3'-O-isopropylidene adenosine with 5-methyl-2,4-dioxypyrimidine-1-ol in the presence of triethylamine. The resulting product is then treated with phosphoryl chloride to yield the phosphate ester. The final step involves the introduction of azide using sodium azide and copper sulfate.
Applications De Recherche Scientifique
AMPPNP has been widely used in scientific research as an activator of ATP-dependent enzymes. It has been used in studies related to muscle contraction, cell division, and DNA replication. AMPPNP has been shown to activate myosin ATPase, which is involved in muscle contraction. It has also been used to study the role of ATP in cell division and DNA replication.
Propriétés
Numéro CAS |
142629-84-3 |
|---|---|
Nom du produit |
[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl bis(4-nitrophenyl) phosphate |
Formule moléculaire |
C22H20N7O11P |
Poids moléculaire |
589.4 g/mol |
Nom IUPAC |
[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl bis(4-nitrophenyl) phosphate |
InChI |
InChI=1S/C22H20N7O11P/c1-13-11-27(22(31)24-21(13)30)20-10-18(25-26-23)19(38-20)12-37-41(36,39-16-6-2-14(3-7-16)28(32)33)40-17-8-4-15(5-9-17)29(34)35/h2-9,11,18-20H,10,12H2,1H3,(H,24,30,31) |
Clé InChI |
SZNPXGNCMDBAAE-XUVXKRRUSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(OC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=C(C=C4)[N+](=O)[O-])N=[N+]=[N-] |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(OC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=C(C=C4)[N+](=O)[O-])N=[N+]=[N-] |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(OC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=C(C=C4)[N+](=O)[O-])N=[N+]=[N-] |
Synonymes |
3'-azidothymidine-5'-bis(4-nitrophenyl)phosphate AZT-BNPP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B133600.png)
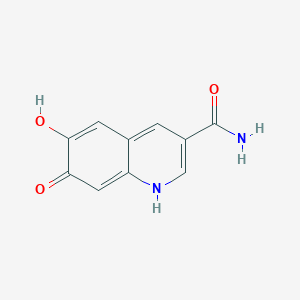
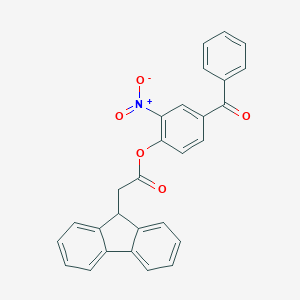
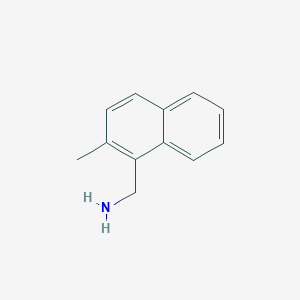
![2,5-Methano-1H-[1,3]diazepino[1,2-a]benzimidazole, 2,3,4,5-tetrahydro-](/img/structure/B133611.png)
